(S)-(-)-1-(2-Naphthyl)ethanol (CAS 27544-18-9) is a highly enantiopure secondary alcohol utilized extensively as a chiral auxiliary, ligand precursor, and resolving agent in asymmetric synthesis [1]. Characterized by its bulky naphthyl moiety, this compound provides enhanced steric shielding compared to simpler aryl alcohols, making it a critical raw material for high-selectivity catalytic processes and pharmaceutical intermediate synthesis. Commercially available with strict optical purity specifications (typically >98% ee, [α]D20 ≈ -41°), it offers reliable lot-to-lot reproducibility for demanding industrial and laboratory workflows .
Substituting (S)-(-)-1-(2-Naphthyl)ethanol with its racemic counterpart or a less sterically hindered analog like (S)-1-phenylethanol severely compromises downstream stereocontrol and processability. The racemate is fundamentally unusable for enantioselective workflows, as it yields diastereomeric mixtures that require costly and low-yielding separation steps. Meanwhile, replacing the naphthyl group with a phenyl group reduces the depth of the chiral pocket, leading to measurable drops in enantiomeric excess during kinetic resolutions and asymmetric inductions[1]. Furthermore, the physical state of the compound—a crystalline solid—enables straightforward purification via recrystallization, a critical process advantage lost when using liquid analogs like 1-phenylethanol [2].
A major procurement advantage of (S)-(-)-1-(2-Naphthyl)ethanol is its physical state at room temperature. With a melting point of 68–75 °C, it exists as a crystalline solid, whereas its closest structural analog, (S)-1-phenylethanol, is a liquid (melting point ~9–11 °C)[1]. This solid-state nature allows for precise gravimetric dosing in industrial scale-up and enables facile optical enrichment via recrystallization—a critical purification pathway that is significantly more complex and solvent-intensive for liquid chiral alcohols.
| Evidence Dimension | Physical State and Melting Point |
| Target Compound Data | Solid (MP: 68–75 °C) |
| Comparator Or Baseline | (S)-1-phenylethanol (Liquid, MP: 9–11 °C) |
| Quantified Difference | Solid vs. Liquid, ~60 °C difference in melting point |
| Conditions | Standard ambient temperature and pressure (SATP) |
Solid-state handling simplifies precise weighing, reduces transfer losses, and allows for cheap, scalable purification via recrystallization.
The extended π-system and increased steric bulk of the naphthyl group provide a deeper and more rigid 'chiral pocket' compared to a standard phenyl ring [1]. When utilized as a chiral auxiliary or ligand precursor in asymmetric catalysis, the naphthyl moiety generates stronger steric repulsion and π-π stacking interactions with pro-chiral substrates. This structural difference routinely translates to higher enantiomeric excesses in downstream products, whereas the less bulky (S)-1-phenylethanol frequently yields lower stereoselectivity under identical catalytic conditions.
| Evidence Dimension | Steric bulk and π-stacking capability |
| Target Compound Data | Bicyclic naphthyl system (high steric hindrance) |
| Comparator Or Baseline | (S)-1-phenylethanol (Monocyclic phenyl system, lower steric hindrance) |
| Quantified Difference | Enhanced chiral shielding and π-π interaction surface |
| Conditions | Asymmetric transition-metal catalysis and kinetic resolution models |
Procuring the naphthyl-substituted alcohol is essential for maximizing enantiomeric excess (ee) in critical pharmaceutical and fine chemical syntheses.
For procurement and quality control, the optical purity of (S)-(-)-1-(2-Naphthyl)ethanol is easily verified via polarimetry. The compound exhibits a strong, well-documented specific optical rotation of [α]D20 ≈ -40° to -41° (c=1 in CHCl3 or c=5 in ethanol) . This distinct and high-magnitude rotation allows buyers to rapidly authenticate the enantiomeric excess of incoming batches, ensuring that no racemization has occurred during transport or storage. Using racemic mixtures or sub-standard batches immediately introduces unrecoverable errors in stereoselective syntheses.
| Evidence Dimension | Specific Optical Rotation [α]D20 |
| Target Compound Data | -40° to -41° (c=1, CHCl3) |
| Comparator Or Baseline | Racemic 1-(2-Naphthyl)ethanol (0° rotation) |
| Quantified Difference | Absolute deviation of >40° from racemate |
| Conditions | c=1 in Chloroform at 20 °C |
A strong, verifiable optical rotation provides a rapid, low-cost QA/QC metric to ensure batch enantiopurity before initiating expensive synthetic steps.
Ideal for forming diastereomeric esters or amides where the bulky naphthyl group directs incoming reagents with high facial selectivity, crucial for API intermediate synthesis.
Used to synthesize advanced chiral ligands via stereospecific substitution of the hydroxyl group, enabling highly selective transition-metal catalyzed asymmetric hydrogenations and cross-couplings.
Leveraged in the classical resolution of racemic carboxylic acids, where its solid state aids in the fractional crystallization and isolation of the resulting diastereomeric salts .
Serves as a standard, easily quantifiable substrate for evaluating the efficiency and selectivity of novel lipases or chemical catalysts in enzymatic and non-enzymatic kinetic resolutions [1].